2-(Phenylethynyl)benzohydrazide
Description
2-(Phenylethynyl)benzohydrazide is a benzohydrazide derivative characterized by a phenylethynyl group (-C≡C-C₆H₅) attached to the benzohydrazide scaffold. Benzohydrazides are renowned for their broad pharmacological activities, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, anticancer, antimicrobial, and anti-inflammatory properties . Synthetically, this compound is likely prepared via condensation of substituted benzohydrazides with phenylacetylene derivatives, followed by characterization via spectroscopic (NMR, FTIR) and crystallographic methods . Its primary applications are in neurodegenerative disease research, particularly Alzheimer’s disease (AD), due to structural similarities with other cholinesterase inhibitors .
Properties
Molecular Formula |
C15H12N2O |
|---|---|
Molecular Weight |
236.27g/mol |
IUPAC Name |
2-(2-phenylethynyl)benzohydrazide |
InChI |
InChI=1S/C15H12N2O/c16-17-15(18)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,16H2,(H,17,18) |
InChI Key |
IWWQGRWPBVKBAO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2C(=O)NN |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2C(=O)NN |
solubility |
28.8 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Benzohydrazide Derivatives
Structural and Functional Modifications
The biological activity of benzohydrazides is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis of 2-(Phenylethynyl)benzohydrazide with structurally related analogs:
Substituent Effects on Activity
- Electron-Donating Groups : Acylhydrazones with 3-methoxy substituents (e.g., 9i ) exhibit potent BuChE inhibition (IC₅₀ = 9.6 µM), whereas 2- or 4-methoxy analogs show reduced activity (IC₅₀ = 14–16 µM) . This highlights the critical role of substituent position.
- Bulkier Groups: The phenylethynyl group in this compound may enhance hydrophobic interactions in enzyme binding pockets, similar to quinoline-containing Schiff bases, which showed strong Eg5 inhibition via π-π stacking .
- Dual-Action Derivatives: 4-(2,5-Dimethyl-pyrrolyl)benzohydrazides demonstrate dual inhibition of enoyl ACP reductase and DHFR, with MIC values as low as 3.12 µg/mL against Mycobacterium tuberculosis .
Computational and Docking Insights
- DFT Studies : Benzohydrazide derivatives (e.g., 05–13 ) were analyzed using B3LYP/321g, revealing optimized geometries and electronic properties correlated with AChE/BChE inhibition .
- Molecular Docking: Quinoline-containing Schiff bases showed strong binding to Eg5’s active site (-9.2 kcal/mol), suggesting similar strategies could apply to this compound for target-specific design .
Preparation Methods
Sonogashira Coupling as the Primary Route
The foundational step in synthesizing 2-(phenylethynyl)benzohydrazide is the preparation of 2-(phenylethynyl)benzaldehyde via Sonogashira cross-coupling. This reaction couples 2-bromobenzaldehyde with phenylacetylene in the presence of palladium and copper catalysts. Key variations in catalyst systems and conditions are summarized below:
Palladium/Copper Catalytic Systems
The most widely employed method involves Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%) in triethylamine at 50–60°C, achieving yields of 95–98%. For example:
-
Catalyst : Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%)
-
Solvent : Triethylamine
-
Temperature : 55°C
Alternative catalysts such as PdCl₂(PhCN)₂ with tri-tert-butylphosphine in toluene at 20°C also showed high efficiency (95% yield).
Solvent and Temperature Optimization
Reaction efficiency is solvent-dependent. Polar aprotic solvents like triethylamine facilitate faster coupling, while non-polar solvents (e.g., toluene) require higher temperatures (120°C) but maintain selectivity. A comparative analysis of solvent systems is provided in Table 1.
Table 1: Solvent and Catalyst Impact on Sonogashira Coupling
| Solvent | Catalyst System | Temperature | Yield |
|---|---|---|---|
| Triethylamine | Pd(PPh₃)₂Cl₂/CuI | 55°C | 98% |
| Toluene | Pd(OAc)₂/xantphos | 120°C | 89% |
| THF | PdCl₂(dppf)/CuI | Reflux | 92% |
Alternative Synthetic Pathways
While Sonogashira coupling dominates, niche methods include:
-
Niobium Pentachloride-Mediated Coupling : Using NbCl₅ in dichloromethane at 25°C, albeit with lower yields (71%).
-
Silver Acetate-Catalyzed Cyclization : For downstream applications, AgOAc enables cyclization to isoindoline derivatives, though this diverges from aldehyde synthesis.
Conversion to this compound
Hydrazide Formation via Aldehyde Functionalization
The aldehyde intermediate is converted to the hydrazide through condensation with hydrazine hydrate. Two principal pathways are explored:
Direct Condensation
Reaction of 2-(phenylethynyl)benzaldehyde with excess hydrazine hydrate in ethanol at room temperature forms the hydrazone intermediate, which is subsequently oxidized to the hydrazide. However, this method suffers from incomplete conversion and requires rigorous purification.
Oxidative Route
A more reliable approach involves oxidation of the aldehyde to 2-(phenylethynyl)benzoic acid followed by hydrazide formation:
-
Oxidation : Using KMnO₄ or Ag₂O in acidic medium to yield the carboxylic acid.
-
Hydrazide Synthesis : Reaction with hydrazine hydrate in refluxing ethanol, catalyzed by H₂SO₄ (Yield: 80–85%).
Critical Parameters :
-
Hydrazine Equivalents : Stoichiometric excess (2.5 eq.) ensures complete conversion.
-
Acid Catalyst : H₂SO₄ (0.1 eq.) accelerates nucleophilic attack by hydrazine.
Mechanistic Insights and Side Reactions
Density functional theory (DFT) calculations reveal that electron-withdrawing groups on the phenylacetylene moiety enhance coupling efficiency but may hinder subsequent hydrazide formation due to steric effects. Competing pathways, such as HNO₂ elimination during cyclization, necessitate precise temperature control (<50°C) to suppress byproducts.
Comparative Analysis of Methodologies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(Phenylethynyl)benzohydrazide derivatives, and how can reaction conditions be optimized for purity?
- Methodology : Synthesis typically involves multi-step reactions, starting with condensation of substituted benzohydrazides with phenylethynyl precursors. Key steps include refluxing in absolute ethanol (7–12 hours), followed by purification via recrystallization (e.g., using ethanol or acetonitrile). Reaction conditions (temperature, pH, solvent polarity) must be rigorously controlled to avoid side products like Schiff base intermediates. Analytical techniques such as TLC, NMR (¹H/¹³C), and ESI-MS are critical for monitoring progress and confirming structural integrity .
Q. How are spectroscopic techniques utilized to characterize this compound derivatives?
- Methodology :
- UV-Vis : Identifies π→π* and n→π* transitions in the hydrazide backbone (λmax ~250–300 nm).
- FTIR : Confirms N–H stretches (~3200 cm⁻¹), C=O (~1650 cm⁻¹), and C≡C (~2200 cm⁻¹).
- NMR : ¹H NMR resolves aromatic protons (δ 6.8–8.2 ppm) and hydrazide NH signals (δ 9–11 ppm). ¹³C NMR confirms carbonyl carbons (~165–170 ppm).
- X-ray crystallography : Resolves molecular geometry and non-covalent interactions (e.g., hydrogen bonding, π-stacking) .
Q. What in vitro assays are recommended for evaluating cholinesterase inhibitory activity of these derivatives?
- Methodology : Use Ellman’s assay with human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Prepare compound solutions in DMSO (≤1% v/v), and measure enzyme inhibition at 412 nm (thiocholine product). IC50 values should be calculated using nonlinear regression. Validate results with donepezil or tacrine as positive controls .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) resolve discrepancies in experimental inhibitory activity data?
- Methodology :
- DFT : Optimize geometries at B3LYP/321g level (Gaussian 09) to calculate electronic properties (HOMO-LUMO, electrostatic potential maps). Correlate charge distribution with AChE/BChE binding affinity .
- Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-enzyme interactions (e.g., with PDB IDs 4EY7 for AChE). Prioritize residues Trp86 (AChE) and Glu197 (BChE) for binding analysis. Compare docking scores (ΔG) with experimental IC50 to validate hypotheses .
Q. What strategies address low yield or instability in phenylethynyl-substituted benzohydrazide derivatives?
- Methodology :
- Yield optimization : Replace ethanol with DMF for sterically hindered substrates; increase reaction time (up to 24 hours).
- Stability : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to reduce hydrolysis. Store compounds under inert gas (N2) at –20°C.
- Byproduct mitigation : Use scavengers like molecular sieves for water-sensitive steps .
Q. How do structural modifications (e.g., ortho-substituted sulfonamide vs. thiophene-2-carboxamide) impact biological activity?
- Methodology : Perform SAR studies by synthesizing derivatives with varying substituents. Compare inhibitory activities (IC50), logP, and topological polar surface area (TPSA). Ortho-substituted sulfonamides enhance BChE selectivity (ΔIC50 ~2 μM), while thiophene carboxamides improve AChE binding via hydrophobic interactions .
Q. What experimental and computational approaches validate cytotoxicity mechanisms in neuronal cell lines?
- Methodology :
- In vitro : MTT assay on SH-SY5Y cells (24–48 hours exposure). Measure mitochondrial dysfunction and ROS generation via DCFH-DA probe.
- Computational : Perform molecular dynamics simulations (GROMACS) to assess membrane permeability. Use Tox21 screening data to predict off-target effects .
Data Contradiction Resolution
Q. How to reconcile conflicting reports on AChE vs. BChE selectivity across studies?
- Methodology :
- Replicate assays : Ensure consistent enzyme sources (e.g., recombinant human vs. equine).
- Structural analysis : Compare X-ray crystallography data (e.g., CCDC 2108057) to identify binding mode variations.
- Meta-analysis : Aggregate data from ≥5 independent studies using random-effects models to quantify heterogeneity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
